5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[(2-methoxyphenyl)carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c1-18-9-5-3-2-4-8(9)15-13(20)16-12(17)10-6-7-11(14)19-10/h2-7H,1H3,(H2,15,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYITMWNFQRLSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Thiourea Bridge Formation via Carbamothioyl Chloride
This method involves the sequential activation of the carboxylic acid group followed by thiourea coupling:
Step 1: Synthesis of 5-Bromofuran-2-Carbonyl Chloride
5-Bromofuran-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under reflux. The reaction typically completes within 2–4 hours, yielding the acyl chloride.
Step 2: Reaction with Ammonium Thiocyanate
The acyl chloride reacts with ammonium thiocyanate (NH₄SCN) in acetone or acetonitrile at 0–5°C to form the carbamothioyl chloride intermediate. This intermediate is highly reactive and must be used immediately.
Step 3: Coupling with 2-Methoxyaniline
The carbamothioyl chloride is treated with 2-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to facilitate nucleophilic substitution. The reaction proceeds at room temperature for 6–12 hours, yielding the final product.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile/DCM (1:1) |
| Temperature | 0°C (Step 2), RT (Step 3) |
| Catalyst | Triethylamine |
| Yield | 60–75% (overall) |
Route 2: Direct Coupling Using Carbodiimide Reagents
This approach employs coupling agents to directly link 5-bromofuran-2-carboxylic acid with 2-methoxyphenylthiourea:
Step 1: Activation of Carboxylic Acid
5-Bromofuran-2-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) in DCM.
Step 2: Amide Bond Formation
The activated ester reacts with 2-methoxyphenylthiourea in DCM or dimethylformamide (DMF) at room temperature for 12–24 hours.
Optimization Insights
-
Solvent Effects : DMF enhances solubility but may require higher temperatures (40–50°C) for completion.
-
Yield : 50–65%, with side products arising from thiourea decomposition.
Route 3: One-Pot Synthesis via Isothiocyanate Intermediate
Step 1: Generation of 2-Methoxyphenyl Isothiocyanate
2-Methoxyaniline reacts with thiophosgene (Cl₂C=S) in aqueous sodium hydroxide at 0°C. This step requires strict temperature control to avoid polysulfide formation.
Step 2: Coupling with 5-Bromofuran-2-Carboxamide
The isothiocyanate intermediate reacts with 5-bromofuran-2-carboxamide in tetrahydrofuran (THF) under reflux for 8–10 hours.
Critical Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 60–70°C (reflux) |
| Catalyst | None required |
| Yield | 70–80% |
Mechanistic Insights
Thiourea Formation Dynamics
The nucleophilic attack of the amine group (from 2-methoxyaniline) on the electrophilic thiocarbonyl carbon (from carbamothioyl chloride) proceeds via a tetrahedral intermediate. Steric hindrance from the methoxy group slightly slows the reaction, necessitating prolonged reaction times.
Bromine Substituent Stability
The electron-withdrawing bromine atom on the furan ring stabilizes the carbonyl group, enhancing reactivity toward nucleophiles. However, prolonged heating (>12 hours) may lead to debromination side reactions.
Purification and Characterization
Chromatographic Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted aniline and acyl chloride byproducts.
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Recrystallization : Ethanol/water (4:1) mixtures yield crystals with >95% purity.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 3H, OCH₃), 6.90–7.45 (m, 4H, aromatic), 7.60 (d, 1H, furan), 10.20 (s, 1H, NH).
-
IR (KBr): 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Thiourea oxidation | Use inert atmosphere (N₂/Ar) |
| Low coupling efficiency | Optimize stoichiometry (1:1.2 ratio) |
| Debromination | Avoid temperatures >70°C |
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide typically involves the reaction of furan derivatives with carbamothioyl moieties. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compounds. For instance, NMR spectra provide insights into the molecular structure, while IR spectra help identify functional groups present in the compound .
Anti-Cancer Applications
Recent studies have demonstrated that derivatives of furan-2-carboxamide, including 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide, exhibit promising anti-cancer properties. Research indicates that these compounds can significantly reduce cell viability in various cancer cell lines such as HepG2, Huh-7, and MCF-7.
Key Findings:
- Compounds related to 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide showed varying degrees of anti-cancer activity, with some derivatives achieving cell viability rates as low as 33% against HepG2 cells .
- Structure–activity relationship (SAR) studies suggest that electron-donating substituents on the phenyl ring enhance anti-cancer efficacy. For example, para-substituted derivatives exhibited superior activity compared to ortho and meta-substituted counterparts .
Table 1: Anti-Cancer Activity of Selected Derivatives
| Compound | Cell Line | Cell Viability (%) |
|---|---|---|
| 4a | HepG2 | 35.01 |
| 4b | HepG2 | 37.31 |
| 4c | HepG2 | 39.22 |
| 4d | HepG2 | 33.29 |
Anti-Microbial Applications
In addition to its anti-cancer properties, 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide also exhibits significant anti-microbial activity. Studies have shown that it is effective against a range of bacteria and fungi.
Key Findings:
- The compound has been tested against drug-resistant strains such as E. coli and Staphylococcus aureus, demonstrating zones of inhibition comparable to standard antibiotics .
- The Minimum Inhibitory Concentration (MIC) values for these compounds indicate potent antimicrobial effects, making them potential candidates for further development in treating infections caused by resistant pathogens .
Table 2: Anti-Microbial Activity Against Selected Pathogens
| Compound | Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 4a | E. coli | 16 | 230 |
| 4b | S. aureus | 13 | 265 |
| 4c | B. cereus | 10 | 280 |
Mechanism of Action
The mechanism of action of 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Bromofuran Carboxamide Derivatives
*Calculated based on molecular formula C₁₃H₁₁BrN₂O₃S.
Key Observations:
- Carbamothioyl vs. Carboxamide: The carbamothioyl group (N–C(=S)–) in the target compound introduces sulfur, which may enhance metal-binding capacity compared to oxygen in carboxamides (N–C(=O)–). This could influence enzyme inhibition (e.g., metalloproteinases) or alter pharmacokinetics .
Spectroscopic and Physicochemical Properties
Table 2: NMR and HRMS Data Comparison
Analysis:
- The nitrothiazole group in Compound 62 causes significant deshielding in $ ^1H $ NMR (δ 13.57 ppm for NH). The target compound’s methoxyphenyl group would likely exhibit aromatic protons near δ 6.5–7.5 ppm .
- HRMS data for Compound 62 aligns closely with theoretical values, suggesting reliable analytical methods for verifying the target compound’s structure .
Biological Activity
5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a bromine atom, and a carbamothioyl moiety attached to a methoxyphenyl group. The structural formula can be represented as follows:
- Chemical Formula : CHBrNOS
- Molecular Weight : 328.21 g/mol
This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
The biological activity of 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide has been studied for various therapeutic effects:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : Research has suggested that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines .
- Anti-inflammatory Effects : Some investigations have indicated that this compound may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
The mechanism by which 5-bromo-N-((2-methoxyphenyl)carbamothioyl)furan-2-carboxamide exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects.
- Cell Cycle Arrest : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, triggering apoptotic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. Basic Characterization Strategy
- FT-IR : Key peaks include:
- N-H stretch : 3240–3354 cm (thiourea NH).
- C=Oamide : 1645–1697 cm.
- C=S : 1244–1282 cm, absent in non-thiourea analogs.
- H NMR : Thiourea NH protons appear as singlets at δ 11.19–12.14 ppm, while aromatic protons from the 2-methoxyphenyl group resonate at δ 6.75–8.07 ppm. The methoxy group shows a singlet at δ ~3.8 ppm .
- C NMR : Thiourea C=S appears at δ 178 ppm, distinct from C=Oamide (δ 157–168 ppm).
What structure-activity relationships (SARs) govern the biological activity of furan-carboxamide-thiourea hybrids?
Q. Advanced Pharmacological Analysis
- Substituent Effects :
- Thiourea vs. Urea : Thiourea derivatives exhibit stronger hydrogen bonding via C=S, enhancing affinity for sulfhydryl-containing enzymes .
- Biological Testing : In vitro assays (e.g., enzyme inhibition, cytotoxicity) should compare IC values against analogs lacking bromo or thiourea groups.
How can contradictory data on solubility and crystallinity be resolved for this compound?
Q. Advanced Data Contradiction Analysis
- Solubility : Discrepancies arise from solvent polarity (e.g., insoluble in water, soluble in DMSO). Quantify via HPLC with a C18 column and acetonitrile/water gradients.
- Crystallinity : Polymorphism issues can be addressed by:
- Thermal Analysis : DSC/TGA can identify hydrate vs. anhydrous forms, which affect solubility profiles.
What strategies are effective in resolving low crystallinity during X-ray diffraction studies?
Q. Advanced Crystallography
- Recrystallization : Use mixed solvents (e.g., acetonitrile/ethyl acetate) for slow evaporation.
- Cryocooling : Mount crystals under liquid nitrogen to reduce thermal motion artifacts.
- Halogen Bonding : The 5-bromo substituent promotes Br···S interactions, improving crystal packing .
How does the compound’s electronic configuration influence its reactivity in nucleophilic substitution reactions?
Q. Advanced Mechanistic Insights
- Furan Ring : The electron-deficient 5-bromo substituent activates the C2 position for nucleophilic attack (e.g., Suzuki coupling).
- Thiourea Group : Acts as a leaving group in alkylation reactions. DFT calculations (B3LYP/6-31G*) show a LUMO energy of −1.8 eV at the thiocarbonyl sulfur, favoring SN2 mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
